2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
Description
This compound is a pyridazinone derivative featuring a cyclopenta[d]pyrimidine-azetidine hybrid substituent and a pyridin-3-yl group. Pyridazinones are heterocyclic compounds known for their diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects . The pyridin-3-yl group may facilitate interactions with aromatic residues in enzyme active sites.
Properties
IUPAC Name |
2-[[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-14-23-19-6-2-5-17(19)21(24-14)26-11-15(12-26)13-27-20(28)8-7-18(25-27)16-4-3-9-22-10-16/h3-4,7-10,15H,2,5-6,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHVCRYLISZOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Cyclopenta[d]pyrimidine Core : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Azetidine Ring Formation : The azetidine moiety is introduced via nucleophilic substitution reactions.
- Pyridazine and Pyridine Integration : Final steps involve the formation of the pyridazine ring and the attachment of the pyridine group.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays and studies. Notable findings include:
Antimicrobial Activity
Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. For instance, compounds with similar structural motifs have shown potent inhibitory effects against Gram-positive and Gram-negative bacteria.
| Compound | Microorganism | MIC (µM) |
|---|---|---|
| 2g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
These results suggest that modifications to the core structure can enhance antibacterial efficacy.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects on various cell lines, including HaCat and Balb/c 3T3 cells, using the MTT assay. Results indicate promising cytotoxicity profiles for certain derivatives, suggesting potential applications in cancer therapy.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes such as DNA gyrase and MurD, which are critical for bacterial DNA replication and cell wall synthesis.
- Binding Interactions : Molecular docking studies reveal that the compound forms hydrogen bonds with amino acid residues in the active sites of these enzymes, stabilizing the interaction and leading to inhibition.
Study on Antimicrobial Properties
A study focused on a derivative similar to the target compound demonstrated strong activity against clinical strains of bacteria. The study utilized molecular docking to analyze binding affinities with DNA gyrase, revealing essential interactions that contribute to its antimicrobial efficacy .
Evaluation of Anticancer Potential
Another case study investigated the anticancer potential of a related compound through in vivo models. The results indicated significant tumor suppression in treated mice compared to controls, highlighting the therapeutic promise of compounds within this chemical class .
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound involves multi-step reactions that typically include the formation of key intermediates such as pyridazinones and azetidines. A common approach is to use cyclization reactions that establish the dihydropyridazine core and introduce substituents that enhance biological activity.
Key Synthetic Pathways
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further pharmacological studies.
Antiviral Properties
Studies have shown that similar compounds targeting viral polymerases can inhibit the replication of influenza viruses. The mechanism often involves disruption of protein-protein interactions essential for viral RNA synthesis .
Anticancer Activity
Certain derivatives related to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism may involve induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by modulating neuroinflammatory responses .
Therapeutic Potential
Given its diverse biological activities, this compound could be explored for several therapeutic applications:
Potential Applications
- Antiviral Drug Development : Targeting influenza and possibly other viral pathogens.
- Cancer Therapy : As a lead compound for developing anticancer agents.
- Neurological Disorders : Investigating its efficacy in models of neurodegeneration.
Case Studies
- Influenza Treatment : A study highlighted the effectiveness of pyridazine derivatives in inhibiting influenza virus replication, suggesting a pathway for developing new antiviral drugs .
- Cancer Cell Line Testing : Research on related compounds showed significant cytotoxicity against breast and lung cancer cell lines, indicating potential for oncological applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share core features but differ in substituents, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
Structural Nuances and Implications
Cyclopenta-Pyrimidine vs. The azetidine linker in the target compound may improve metabolic stability over piperazine-containing analogs (), which are prone to oxidative degradation .
Pyridin-3-yl vs. Pyrazole/Pyrimidine Substituents :
- The pyridin-3-yl group (target compound) provides a planar aromatic system for π-π stacking, whereas the 3,5-dimethylpyrazole in introduces bulkier, electron-rich substituents that may hinder solubility .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to (alkylation of pyridazinones with halides) but with advanced intermediates like cyclopenta[d]pyrimidinyl-azetidine .
Research Findings and Limitations
- : Compounds with fused pyrrolopyrrole systems exhibit reduced solubility but enhanced target selectivity due to rigid conformations .
- : Piperazine-linked analogs show broad-spectrum activity but suffer from pharmacokinetic challenges (e.g., high LogP >5) .
- : Simple pyridazinones (e.g., 5-chloro-6-phenyl derivatives) demonstrate moderate bioactivity but lack the complexity for high-affinity target engagement .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
To optimize synthesis, employ Design of Experiments (DoE) methodologies to systematically vary parameters (temperature, solvent, catalyst loading) and analyze their impact on yield and purity. For example, fractional factorial designs can identify critical variables, while response surface methodology (RSM) refines optimal conditions . Evidence from similar cyclopenta-pyrimidine derivatives suggests refluxing in polar aprotic solvents (e.g., DMF) under inert atmospheres improves cyclization efficiency .
Q. How can structural characterization challenges (e.g., isomerism) be addressed?
Combine NMR (1H/13C, 2D-COSY, NOESY) with high-resolution mass spectrometry (HRMS) to resolve stereochemical ambiguities. For example, NOESY correlations can distinguish axial/equatorial substituents in the azetidine ring. IR spectroscopy aids in confirming functional groups like the pyridazinone carbonyl (C=O stretch ~1670 cm⁻¹) .
Q. What analytical methods are recommended for purity assessment?
Use HPLC-UV/HRMS with a C18 column (0.1% formic acid in water/acetonitrile gradient) to separate impurities. Quantitative analysis via qNMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) ensures accurate purity determination .
Advanced Research Questions
Q. How can computational modeling guide reaction design and mechanistic studies?
Apply quantum chemical calculations (DFT at the B3LYP/6-31G* level) to map reaction pathways, such as the cyclopenta-pyrimidine ring formation. Transition state analysis predicts kinetic barriers, while solvent effects are modeled using COSMO-RS. Integrate these with AI-driven experimental design (e.g., ICReDD’s feedback loop) to prioritize high-yield conditions .
Q. How to resolve contradictions in biological activity data (e.g., varying IC50 values)?
Conduct meta-analysis with standardized assay protocols (e.g., fixed ATP concentrations in kinase assays). Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. cell-based assays). Statistical tools like ANOVA or Bayesian regression can account for batch-to-batch variability .
Q. What strategies improve stability in aqueous formulations?
Perform accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring of degradation products (e.g., hydrolyzed pyridazinone). Lyophilization with cryoprotectants (trehalose) or encapsulation in PEGylated liposomes enhances shelf-life .
Q. How to elucidate the mechanism of action for kinase inhibition?
Use molecular docking (AutoDock Vina) to predict binding poses in ATP pockets, validated by alanine scanning mutagenesis of conserved residues. Pair with phosphoproteomics (LC-MS/MS) to identify downstream signaling pathways affected in cell models .
Methodological Challenges and Solutions
Q. How to handle hygroscopicity during storage?
Store under nitrogen in sealed vials with molecular sieves (3Å). Characterize hygroscopicity via dynamic vapor sorption (DVS) to determine critical RH thresholds .
Q. What approaches validate heterogeneous catalysis in cross-coupling steps?
Monitor reaction progress using in-situ FTIR to detect intermediates. Post-reaction, analyze catalysts (e.g., Pd/C) via XPS or TEM to assess leaching and structural integrity .
Q. How to design assays for selective inhibition of related kinases?
Develop kinase profiling panels (Eurofins KinaseProfiler) with 50+ kinases. Use structure-activity relationship (SAR) clustering to identify selectivity determinants, such as the pyridin-3-yl group’s role in hydrophobic interactions .
Tables
Table 1. Key Stability Parameters for Aqueous Formulations
Table 2. Computational Tools for Reaction Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
